molecular formula C18H19N3O3 B5059611 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide

2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide

Cat. No. B5059611
M. Wt: 325.4 g/mol
InChI Key: HZZAQRMPHKBOPK-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. This compound has also been reported to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and activating the caspase pathway.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has been reported to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been reported to induce apoptosis in cancer cells by inhibiting the activity of HDACs and activating the caspase pathway. In addition, this compound has been reported to exhibit anti-bacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide in lab experiments is its potential applications in various fields of scientific research. This compound has shown promising results in anti-inflammatory, anti-cancer, and anti-bacterial studies. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide. One of the directions is to investigate its potential use as a fluorescent probe for detecting amyloid fibrils. Another direction is to investigate its potential use as a therapeutic agent for treating inflammatory diseases, cancer, and bacterial infections. In addition, future studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has been reported using different methods. One of the methods involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate in the presence of triethylamine to form 2-cyclohexylbenzoxazole-6-carboxamide. This intermediate is then reacted with 3-bromo-1-isoxazolecarboxaldehyde in the presence of potassium carbonate to form the final product. Another method involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate in the presence of acetic anhydride to form N-acetyl-2-cyclohexylbenzoxazole-6-carboxamide. This intermediate is then reacted with 3-bromo-1-isoxazolecarboxaldehyde in the presence of potassium carbonate to form the final product.

Scientific Research Applications

2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has shown potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting amyloid fibrils.

properties

IUPAC Name

2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-17(19-11-14-8-9-23-21-14)13-6-7-15-16(10-13)24-18(20-15)12-4-2-1-3-5-12/h6-10,12H,1-5,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZAQRMPHKBOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide

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